Diethyl 4-bromophenylmalonate molecular weight
Diethyl 4-bromophenylmalonate molecular weight
An In-depth Technical Guide to Diethyl 4-bromophenylmalonate: Synthesis, Characterization, and Applications
Abstract
Diethyl 4-bromophenylmalonate is a pivotal chemical intermediate, valued for its versatile role in the synthesis of complex organic molecules. Its structure, featuring a reactive malonic ester moiety and a functionalizable brominated aromatic ring, makes it a strategic building block, particularly in the field of medicinal chemistry and drug development. The bromine atom serves as a convenient handle for introducing further molecular complexity via cross-coupling reactions, while the malonate group is a precursor to a wide array of functionalities. This guide provides a comprehensive overview of the essential physicochemical properties, a detailed, field-proven protocol for its synthesis and purification, and a thorough discussion of the analytical techniques required for its structural verification and quality control. Tailored for researchers, chemists, and professionals in drug discovery, this document offers the foundational knowledge and practical insights necessary to effectively utilize Diethyl 4-bromophenylmalonate in advanced scientific applications.
Introduction: The Strategic Importance of Diethyl 4-bromophenylmalonate
In the landscape of organic synthesis, certain molecules serve as fundamental starting points for the construction of elaborate molecular architectures. Diethyl 4-bromophenylmalonate is one such cornerstone. As a derivative of both phenylacetic acid and diethyl malonate, it combines the structural features of two highly valuable synthons. Phenylacetic acid derivatives are precursors to numerous biologically active compounds, including analgesics and antibacterial agents[1]. Similarly, diethyl malonate is a classic C2 synthon, renowned for its utility in forming carbon-carbon bonds through reactions like the malonic ester synthesis[2][3].
The strategic placement of a bromine atom on the phenyl ring at the para-position significantly enhances the synthetic utility of the molecule. This halogen acts as a versatile functional group, enabling a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are central to modern drug discovery for creating complex scaffolds from simpler precursors. Consequently, Diethyl 4-bromophenylmalonate is not just a passive intermediate but an active and powerful tool for medicinal chemists aiming to develop novel therapeutic agents[4]. This guide details the critical technical aspects of this compound, from its fundamental properties to its practical synthesis and characterization.
Physicochemical and Structural Properties
A precise understanding of a compound's physical and chemical properties is paramount for its successful application in research and development. These parameters govern its reactivity, solubility, and handling requirements.
Key Identifiers and Properties
The essential data for Diethyl 4-bromophenylmalonate are summarized in the table below. This information is critical for accurate record-keeping, safety assessments, and experimental design.
| Property | Value | Source |
| IUPAC Name | Diethyl 2-(4-bromophenyl)propanedioate | N/A |
| CAS Number | 93139-85-6 | |
| Molecular Formula | C₁₃H₁₅BrO₄ | |
| Molecular Weight | 315.16 g/mol | |
| Physical Form | Solid | |
| InChI Key | NEEVEYWBDFTMKS-UHFFFAOYSA-N | |
| Canonical SMILES | Brc1ccc(cc1)C(C(=O)OCC)C(=O)OCC |
Molecular Structure
The structure of Diethyl 4-bromophenylmalonate is foundational to its chemical behavior. The diagram below illustrates the key functional groups: the diethyl ester moieties, the central alpha-carbon, and the para-substituted bromophenyl ring.
Caption: Chemical structure of Diethyl 4-bromophenylmalonate.
Synthesis and Mechanism
The synthesis of Diethyl 4-bromophenylmalonate is most reliably achieved via the malonic ester synthesis , a classic and robust method for forming substituted acetic acids and their esters. This pathway involves the alkylation of a diethyl malonate enolate with a suitable electrophile, in this case, 4-bromobenzyl bromide.
Synthetic Pathway Overview
The reaction proceeds in two primary stages:
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Deprotonation: A strong base, typically sodium ethoxide (NaOEt), is used to deprotonate the acidic α-hydrogen of diethyl malonate, generating a resonance-stabilized enolate nucleophile. The choice of sodium ethoxide is strategic; it prevents transesterification because the ethoxide anion matches the ester groups of the malonate.
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Nucleophilic Substitution (Sₙ2): The resulting malonate enolate attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide in an Sₙ2 reaction, displacing the bromide ion and forming the new carbon-carbon bond.
Caption: Synthetic workflow for Diethyl 4-bromophenylmalonate.
Detailed Experimental Protocol
This protocol describes a laboratory-scale synthesis of Diethyl 4-bromophenylmalonate. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
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Diethyl malonate (1.05 eq.)
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4-Bromobenzyl bromide (1.0 eq.)
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Sodium metal (1.1 eq.)
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Absolute Ethanol (anhydrous)
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Diethyl ether (anhydrous)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Step-by-Step Synthesis Procedure
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Preparation of Sodium Ethoxide: Carefully add sodium metal pieces (1.1 eq.) to a flask containing anhydrous absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely until it is fully dissolved to form a clear solution of sodium ethoxide.
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Formation of the Malonate Enolate: Cool the sodium ethoxide solution to 0-5 °C in an ice bath. Add diethyl malonate (1.05 eq.) dropwise via a dropping funnel while stirring. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the enolate.
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Alkylation Reaction: Dissolve 4-bromobenzyl bromide (1.0 eq.) in a minimal amount of anhydrous ethanol or diethyl ether. Add this solution dropwise to the stirred enolate mixture. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Reaction Quench and Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to a beaker of cold water or saturated NH₄Cl solution.
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Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes). Combine the organic layers.
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Washing: Wash the combined organic extracts sequentially with water and then with brine to remove any remaining inorganic salts.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude product is typically purified by vacuum distillation or column chromatography on silica gel using a solvent system such as a hexane/ethyl acetate gradient to afford the pure Diethyl 4-bromophenylmalonate as a solid.
Spectroscopic and Analytical Characterization
Post-synthesis, it is imperative to verify the identity, structure, and purity of the product. A combination of spectroscopic techniques provides a comprehensive and self-validating analysis.
Caption: Analytical workflow for product characterization.
Expected Spectral Data
The following table summarizes the expected spectral characteristics for Diethyl 4-bromophenylmalonate, based on its structure and data from analogous compounds[5][6][7].
| Technique | Expected Observations |
| ¹H NMR | δ 7.4-7.5 ppm (d, 2H): Aromatic protons ortho to the bromine atom. δ 7.1-7.2 ppm (d, 2H): Aromatic protons meta to the bromine atom. δ 4.1-4.3 ppm (q, 4H): Methylene protons (-OCH₂CH₃) of the two ethyl ester groups. δ 3.5-3.6 ppm (s, 1H): Benzylic proton (-CH-). δ 1.2-1.3 ppm (t, 6H): Methyl protons (-OCH₂CH₃) of the two ethyl ester groups. |
| ¹³C NMR | δ ~168 ppm: Carbonyl carbons (C=O) of the ester groups. δ ~135-138 ppm: Aromatic C-CH. δ ~132 ppm: Aromatic C-Br. δ ~129 ppm: Aromatic CH carbons. δ ~62 ppm: Methylene carbons (-OCH₂) of the ester groups. δ ~55 ppm: Benzylic carbon (-CH-). δ ~14 ppm: Methyl carbons (-CH₃) of the ester groups. |
| IR (cm⁻¹) | ~2980 cm⁻¹: Aliphatic C-H stretch. ~1730-1750 cm⁻¹: Strong C=O stretch (ester carbonyl). ~1200-1300 cm⁻¹: C-O stretch (ester). ~1000-1100 cm⁻¹: C-Br stretch. |
| Mass Spec. | m/z: Molecular ion peak [M]⁺ at ~314/316 (due to ⁷⁹Br/⁸¹Br isotopes). Fragmentation: Characteristic losses of -OC₂H₅, -COOC₂H₅, and the entire diethyl malonate moiety. |
Safety, Handling, and Storage
Diethyl 4-bromophenylmalonate requires careful handling due to its potential hazards.
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Hazard Classifications: Irritating to the eyes, respiratory system, and skin.
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GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Handling: Use in a well-ventilated area or fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
Diethyl 4-bromophenylmalonate is a high-value synthetic intermediate with significant potential in organic synthesis and pharmaceutical development. Its straightforward synthesis via the malonic ester pathway, combined with its dual functionality, makes it an accessible and powerful tool for creating novel molecular entities. A thorough understanding of its synthesis, purification, and analytical characterization, as detailed in this guide, is essential for any researcher seeking to leverage its full potential in their work. The protocols and data presented herein provide a solid, trustworthy foundation for the confident application of this versatile compound.
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